molecular formula C14H12ClN3OS B6556784 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide CAS No. 1040647-27-5

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide

Cat. No.: B6556784
CAS No.: 1040647-27-5
M. Wt: 305.8 g/mol
InChI Key: VOEFFPUQQCYIPC-UHFFFAOYSA-N
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Description

The compound “3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide” is a derivative of imidazothiazole . It is related to CITCO, a known agonist of the constitutive androstane receptor (CAR) .

Biochemical Analysis

Biochemical Properties

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it affects cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation. By modulating these pathways, this compound can alter gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, leading to changes in their structure and function. This binding can result in the inhibition of enzyme activity, such as kinase inhibition, which in turn affects downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells. These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as tissue perfusion and binding affinity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications can direct it to specific compartments or organelles, influencing its biological effects. For instance, its presence in the nucleus allows it to interact with DNA and transcription factors, modulating gene expression .

Properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c15-10-3-1-9(2-4-10)12-7-18-11(5-6-13(16)19)8-20-14(18)17-12/h1-4,7-8H,5-6H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFFPUQQCYIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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